2-Methylquinolin-6-amine;2,4,7-trinitrofluoren-9-one
Overview
Description
2-Methylquinolin-6-amine and 2,4,7-trinitrofluoren-9-one are organic compounds with significant applications in various fields 2-Methylquinolin-6-amine is a derivative of quinoline, a nitrogen-containing heterocyclic compound, while 2,4,7-trinitrofluoren-9-one is a nitro-substituted fluorenone
Preparation Methods
Synthetic Routes and Reaction Conditions
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2-Methylquinolin-6-amine
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2,4,7-Trinitrofluoren-9-one
Synthesis: The synthesis of 2,4,7-trinitrofluoren-9-one involves the nitration of fluorenone using a mixture of concentrated nitric acid and sulfuric acid.
Reaction Conditions: The reaction mixture is cooled to maintain a temperature below 10°C, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
2-Methylquinolin-6-amine: Industrial production involves large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity.
2,4,7-Trinitrofluoren-9-one: Industrial production involves controlled nitration processes with stringent safety measures due to the explosive nature of nitro compounds.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Both compounds can undergo oxidation reactions. For example, 2-Methylquinolin-6-amine can be oxidized to form quinoline derivatives with different functional groups.
Reduction: 2,4,7-Trinitrofluoren-9-one can be reduced to form amino derivatives, which are useful intermediates in organic synthesis.
Substitution: Both compounds can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products Formed
2-Methylquinolin-6-amine: Oxidation can produce quinoline N-oxides, while substitution can yield various quinoline derivatives.
2,4,7-Trinitrofluoren-9-one: Reduction can produce amino-fluorenones, and substitution can yield nitro-substituted fluorenones.
Scientific Research Applications
Chemistry
Catalysis: Both compounds are used as catalysts in various organic reactions due to their unique electronic properties.
Synthesis: They serve as intermediates in the synthesis of complex organic molecules.
Biology
Antimicrobial Agents: Quinoline derivatives, including 2-Methylquinolin-6-amine, exhibit antimicrobial activity against various pathogens.
Anticancer Agents: Some derivatives of these compounds have shown potential as anticancer agents in preclinical studies.
Medicine
Drug Development: These compounds are investigated for their potential use in developing new pharmaceuticals with improved efficacy and safety profiles.
Industry
Mechanism of Action
2-Methylquinolin-6-amine: This compound exerts its effects by interacting with specific enzymes and receptors in biological systems. It can inhibit the activity of certain enzymes, leading to antimicrobial and anticancer effects.
2,4,7-Trinitrofluoren-9-one: This compound acts as an electron acceptor in various chemical reactions, making it useful in redox reactions and as a catalyst in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Similar compounds include quinoline, 2-methylquinoline, and 6-aminoquinoline.
Fluorenone Derivatives: Similar compounds include fluorenone, 2,4-dinitrofluorenone, and 2,7-dinitrofluorenone.
Uniqueness
2-Methylquinolin-6-amine: Its unique structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry.
2,4,7-Trinitrofluoren-9-one: The presence of three nitro groups enhances its reactivity and makes it a versatile compound in both industrial and research applications.
Properties
IUPAC Name |
2-methylquinolin-6-amine;2,4,7-trinitrofluoren-9-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H5N3O7.C10H10N2/c17-13-9-3-6(14(18)19)1-2-8(9)12-10(13)4-7(15(20)21)5-11(12)16(22)23;1-7-2-3-8-6-9(11)4-5-10(8)12-7/h1-5H;2-6H,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBRLVZDCVFSBJW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(C=C2)N.C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C3=C2C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N5O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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